molecular formula C9H8FNO4 B1420769 Ethyl 2-fluoro-6-nitrobenzoate CAS No. 1154426-16-0

Ethyl 2-fluoro-6-nitrobenzoate

Cat. No. B1420769
CAS RN: 1154426-16-0
M. Wt: 213.16 g/mol
InChI Key: AQTBBISJVNTXEV-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It falls under the category of heterocyclic organic compounds . The IUPAC name for this compound is ethyl 2-fluoro-6-nitrobenzoate . It has a molecular weight of 213.162523 g/mol .


Synthesis Analysis

The synthesis of Ethyl 2-fluoro-6-nitrobenzoate can be achieved through various methods. One method involves the use of caesium carbonate in dimethyl sulfoxide at 20°C . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 80°C for 16 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-6-nitrobenzoate consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms . The canonical SMILES representation of the molecule is CCOC(=O)C1=C(C=CC=C1F)N+[O-] .

Scientific Research Applications

Synthesis and Screening Applications

  • Synthesis of Guanine-Mimetic Libraries : Ethyl 2-fluoro-6-nitrobenzoate plays a role in the synthesis of specific compounds. For instance, it was involved in the synthesis of 5-fluoro-2-nitrobenzoic acid, which contributed to the creation of a guanine-mimetic library (Miller & Mitchison, 2004).

  • Derivatization in Analytical Chemistry : This compound is used in the derivatization of amino acids for high-performance liquid chromatography, enhancing the detection and analysis of these biomolecules (Watanabe & Imai, 1981).

Synthesis of Pharmaceutical Compounds

  • Creation of Antianxiety Agents : Ethyl 2-fluoro-6-nitrobenzoate derivatives have been synthesized and evaluated for their potential as central benzodiazepine receptor ligands. These compounds showed high affinity and promising activity in animal models of anxiety (Anzini et al., 2008).

  • Antitumor Activity : It has been used in the synthesis of novel derivatives with potential antitumor activities, showing effectiveness against various malignant human cell lines (Racané et al., 2006).

Diagnostic and Imaging Applications

  • PET Imaging of Infections : Ethyl 2-fluoro-6-nitrobenzoate derivatives have been explored for use in positron emission tomography (PET) imaging of bacterial infections, particularly Staphylococcus aureus infections (Li et al., 2020).

Other Applications

  • Synthesis of Other Chemical Compounds : Ethyl 2-fluoro-6-nitrobenzoate is also a building block in the synthesis of various other chemical compounds. For example, it was used in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide (Xu, Xu, & Zhu, 2013).

  • Voltammetric Studies : This compound has been used in voltammetric studies to understand the behavior of nitroaromatic compounds, providing insights into their chemical properties and reactions (Carbajo et al., 2000).

Safety and Hazards

Ethyl 2-fluoro-6-nitrobenzoate is classified as a warning signal word . It is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2-fluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBBISJVNTXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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